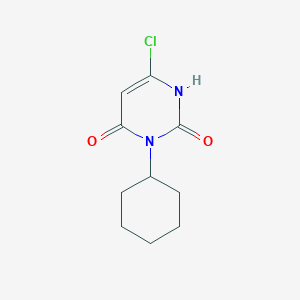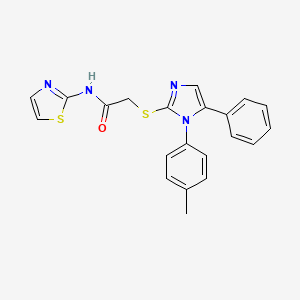
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of thiazole and imidazole, both of which are five-membered heterocyclic compounds . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Imidazole is also a common feature in a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and an imidazole ring. Thiazole is a 5-membered ring system containing a sulfur atom and a nitrogen atom. Imidazole is also a 5-membered ring, but it contains two nitrogen atoms . The exact structure of this compound would require further computational or experimental analysis.Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds structurally similar to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been extensively studied for their anticancer properties. For instance, Evren et al. (2019) synthesized derivatives like 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide, which exhibited significant apoptosis in lung adenocarcinoma cells, although not as potent as cisplatin (Evren et al., 2019). Additionally, Duran and Demirayak (2012) reported the synthesis of similar compounds that showed reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Antibacterial and Antifungal Activities
These compounds have also been explored for their antimicrobial properties. Ramalingam et al. (2019) synthesized derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, compounds synthesized by Saravanan et al. (2010) demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).
Antioxidant Properties
The antioxidant capacity of these compounds is another area of interest. Talapuru et al. (2014) reported the synthesis of amidomethane sulfonyl-linked bis heterocycles, which showed excellent antioxidant activity (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Optoelectronic Properties
Additionally, these compounds have been investigated for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers with potential applications in optoelectronics (Camurlu & Guven, 2015).
Analgesic Effects
Thiazole derivatives, including those structurally similar to the compound , have shown analgesic effects. Saravanan et al. (2011) synthesized novel thiazole derivatives that exhibited significant analgesic activities in mice (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).
Direcciones Futuras
Thiazole and imidazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on optimizing the synthesis of these compounds, exploring their mechanisms of action, and developing new derivatives with improved properties. This compound, with its combination of thiazole and imidazole rings, could be a promising candidate for further study.
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-15-7-9-17(10-8-15)25-18(16-5-3-2-4-6-16)13-23-21(25)28-14-19(26)24-20-22-11-12-27-20/h2-13H,14H2,1H3,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUHDALJJVUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2371663.png)
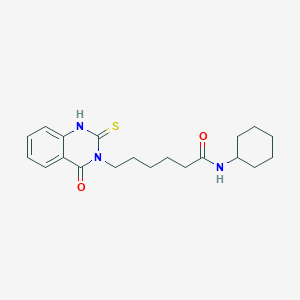
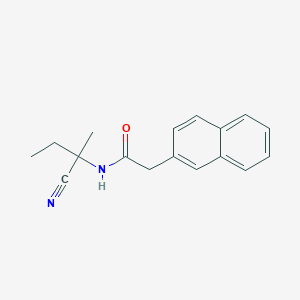
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2371669.png)
![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)
![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)
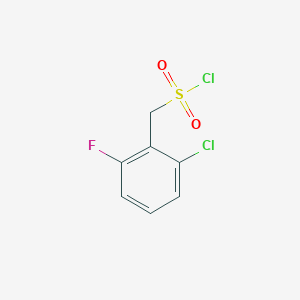

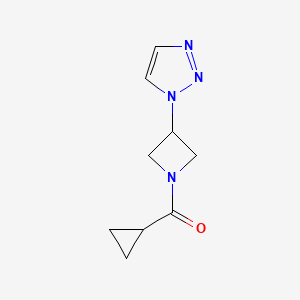
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)
